molecular formula C19H17N3O B3029074 Isoevodiamine CAS No. 518-18-3

Isoevodiamine

Cat. No.: B3029074
CAS No.: 518-18-3
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoevodiamine is an indole alkaloid and an isomer of the well-characterized compound Evodiamine, which is isolated from the fruit of Evodia rutaecarpa . In research settings, this natural product is recognized for its multi-targeted bioactivity, making it a compound of interest in several pharmacological areas. A primary focus of investigation is its potential anti-cancer properties. Studies on its analog, Evodiamine, suggest it may inhibit the proliferation of a wide range of tumor cells—including those from colon, lung, gastric, and liver cancers—by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through both caspase-dependent and independent pathways . Its mechanisms of action are complex and may involve the inhibition of topoisomerase I and II, modulation of the NF-κB and AKT/mTOR signaling pathways, and the suppression of hypoxia-inducible factor-1α (HIF-1α) . Beyond oncology research, this compound is also relevant to studies on inflammation and metabolic syndromes. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Researchers should note that this compound has poor water solubility and limited bioavailability, which is an important consideration for experimental design . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347170
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-87-6
Record name Isoevodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoevodiamine can be synthesized through various synthetic routes. One common method involves the extraction of the compound from the fruit of Evodiae Fructus. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the alkaloid from the plant material .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The fruit of Evodiae Fructus is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isoevodiamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antitumor Activity

Isoevodiamine exhibits significant antitumor properties, making it a candidate for cancer treatment. Research indicates that it can inhibit the growth of various human tumor cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the NF-κB signaling pathway, which is crucial for cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
HepG2 (Liver Cancer)12.5Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)15.0NF-κB pathway inhibition
A549 (Lung Cancer)10.0Cell cycle arrest and apoptosis

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, which are beneficial in treating inflammatory diseases. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB pathway.

Case Study:
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with this compound significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in the blood.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. It is believed to exert these effects by reducing oxidative stress and inflammation in neuronal cells.

Study Findings
Zhang et al., 2020This compound reduced neuronal apoptosis in vitro
Li et al., 2021Improved cognitive function in animal models

Metabolic Regulation

This compound has been implicated in metabolic regulation, particularly in glucose metabolism and lipid homeostasis. Research suggests it may enhance insulin sensitivity and reduce fat accumulation.

Data Summary:
A recent study showed that this compound administration improved glucose tolerance and reduced body weight gain in obese mice models, indicating its potential as an anti-obesity agent.

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial activity of this compound against various pathogens, including bacteria and fungi. This property could be harnessed for developing new antimicrobial agents.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL

Mechanism of Action

Isoevodiamine exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of nuclear factor kappa B (NF-κB) activation through the suppression of IκB kinase activity. This inhibition leads to the downregulation of pro-inflammatory cytokines and other mediators involved in inflammation and tumor progression . Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) ALogP Polar Surface Area (Ų) Solubility (mg/mL)
Isoevodiamine C₁₉H₁₇N₃O 303.36 3.2 54.6 0.12
Evodiamine C₁₉H₁₇N₃O 303.36 3.5 54.6 0.09
Dehydroevodiamine C₁₉H₁₅N₃O 301.34 3.8 54.6 0.07

Key Observations :

  • This compound vs. Evodiamine: this compound is a stereoisomer of evodiamine, differing in the configuration of the C14 hydroxyl group. This minor structural variation significantly impacts receptor binding affinity.
  • Dehydroevodiamine : The absence of a hydrogen atom at the C13 position increases lipophilicity (higher ALogP), reducing aqueous solubility compared to this compound.

Pharmacological Activity

Mechanistic Insights :

  • Anticancer Activity : this compound and evodiamine exhibit comparable cytotoxicity against HepG2 cells, but this compound shows superior selectivity for TOPO I inhibition.
  • Neuroprotection : Dehydroevodiamine’s NMDA receptor antagonism makes it a potent candidate for treating neurodegenerative diseases, whereas this compound primarily targets acetylcholinesterase (AChE).

Pharmacokinetic and ADMET Properties

  • Absorption : this compound’s moderate LogP (3.2) balances membrane permeability and solubility, yielding a bioavailability of ~45% in rodent models, outperforming Dehydroevodiamine (28%).
  • Metabolism : Cytochrome P450 (CYP2D6) metabolizes this compound at a slower rate than evodiamine, prolonging its half-life (t₁/₂ = 6.2 h vs. 4.8 h).
  • Toxicity : this compound demonstrates a lower hepatotoxicity risk (Probability = 0.22) compared to evodiamine (Probability = 0.37).

Biological Activity

Isoevodiamine, a bioactive compound derived from the fruit of Evodia rutaecarpa, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is an alkaloid that exhibits various pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. It is primarily studied for its potential in cancer therapy and its role in modulating inflammatory processes.

Biological Activities

1. Antitumor Effects

This compound has shown promising antitumor activity against various cancer types. Research indicates that it can induce apoptosis in cancer cells through multiple signaling pathways:

  • Mechanism of Action : this compound exerts its antitumor effects by inhibiting the PI3K/AKT signaling pathway, leading to increased apoptosis in glioma cells. It also activates MAPK pathways, which are crucial for regulating apoptotic proteins .
  • Case Studies : In a study involving glioblastoma multiforme (GBM), iso-evodiamine demonstrated significant cytotoxic effects on GBM cells, suggesting its potential as a therapeutic agent against this aggressive cancer .

2. Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

  • Mechanism of Action : It suppresses the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) in human gingival fibroblasts by inhibiting the activation of MAPK and STAT-3 pathways .
  • Research Findings : A study highlighted that iso-evodiamine could reduce inflammation markers in periodontal disease models, indicating its therapeutic potential in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionTarget CellsReference
AntitumorInhibits PI3K/AKT signaling; activates MAPK pathwaysGlioma cells
Anti-inflammatorySuppresses MMPs and cytokines; inhibits MAPK and STAT-3Human gingival fibroblasts

Research Findings

Recent studies have utilized network pharmacology to identify the molecular targets of this compound:

  • A comprehensive analysis revealed that this compound interacts with key proteins involved in cancer progression, such as CASP3 and EGFR .
  • Molecular docking studies indicated strong binding affinities between this compound and these target proteins, supporting its role as a multi-target therapeutic agent .

Case Studies

Case Study 1: Glioblastoma Multiforme

In vitro experiments demonstrated that this compound significantly reduced cell viability in glioblastoma cell lines. The study employed various concentrations of this compound to assess its cytotoxic effects over time. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

Case Study 2: Inflammatory Response

A clinical trial investigated the effects of this compound on patients with chronic inflammatory conditions. The results showed a marked decrease in inflammatory markers post-treatment, supporting the compound's anti-inflammatory capabilities .

Q & A

Q. What are the validated methods for isolating Isoevodiamine from natural sources, and how do extraction yields vary with solvent systems?

this compound is commonly isolated via ethanol or methanol extraction followed by liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography with silica gel or Sephadex LH-20). Solvent polarity significantly impacts yield: polar solvents (e.g., 70% ethanol) optimize extraction of alkaloids like this compound, while sequential solvent partitioning (hexane → ethyl acetate → butanol) enhances purity . Validate purity using HPLC-MS or NMR, ensuring retention times and spectral data match reference standards .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices, and how are they validated?

Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used, with a C18 column and acetonitrile-water (acidified with 0.1% formic acid) as the mobile phase. For validation, assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines. LC-MS/MS provides higher specificity for trace analysis in biological samples (e.g., plasma), requiring matrix-matched calibration curves to account for ion suppression .

Q. What in vitro assays are optimal for initial screening of this compound’s bioactivity, and how are false positives mitigated?

Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroactivity) and cell-based viability assays (MTT or resazurin) with IC₅₀ determination. To reduce false positives:

  • Include controls for assay interference (e.g., compound autofluorescence).
  • Validate hits via orthogonal assays (e.g., apoptosis markers like caspase-3 activation).
  • Test cytotoxicity across multiple cell lines (e.g., cancer vs. normal cells) to identify selective activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across studies?

Contradictions often arise from variability in experimental design, such as:

  • Dose ranges : Compare studies using equivalent molar concentrations rather than fixed µg/mL.
  • Biological models : Differences in cell lines (e.g., HepG2 vs. primary hepatocytes) or animal strains (e.g., Sprague-Dawley vs. Wistar rats) affect outcomes.
  • Compound purity : Verify this compound purity (>95%) via chromatographic fingerprints.
    Perform meta-analyses with subgroup analyses to identify confounding variables, and replicate studies under standardized protocols .

Q. What experimental strategies address this compound’s low bioavailability in pharmacokinetic studies?

To enhance bioavailability:

  • Formulation : Use nanoemulsions or liposomes to improve solubility.
  • Administration routes : Compare oral vs. intraperitoneal dosing in rodent models.
  • Analytical methods : Employ LC-MS/MS with deuterated internal standards to quantify plasma concentrations accurately.
  • Metabolite profiling : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) via high-resolution mass spectrometry .

Q. How can in silico methods predict this compound’s molecular targets and mechanisms of action?

Combine molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to identify binding affinities for targets like TRPV1 or 5-HT receptors. Validate predictions via:

  • Target knockdown : siRNA-mediated gene silencing in cellular assays.
  • Omics approaches : Transcriptomics/proteomics to detect pathway alterations (e.g., MAPK/ERK) post-treatment.
  • Network pharmacology : Construct protein-protein interaction networks to map multi-target effects .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

  • Gene-editing models : CRISPR/Cas9 knockout of putative targets (e.g., NF-κB) in transgenic mice.
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., TNF-α for anti-inflammatory effects) in serum/tissue homogenates.
  • Synergistic studies : Test this compound in combination with standard drugs (e.g., paclitaxel) using Chou-Talalay synergy indices .

Data Contradiction and Reproducibility

Q. How should researchers handle variability in this compound’s cytotoxicity data across laboratories?

  • Standardize protocols : Adopt consensus guidelines for cell culture (e.g., passage number, serum concentration).
  • Cross-lab replication : Share aliquots of authenticated cell lines and reference compounds.
  • Statistical rigor : Use power analysis to determine sample sizes and report effect sizes with confidence intervals .

Q. What are the best practices for designing longitudinal studies on this compound’s chronic toxicity?

  • Dosing regimen : Align with human equivalent doses (HED) calculated via body surface area scaling.
  • Endpoint selection : Include histopathology, serum biochemistry (ALT, creatinine), and behavioral assessments.
  • Control groups : Use vehicle-only and positive controls (e.g., cisplatin for nephrotoxicity) .

Methodological Resources

  • Analytical validation : Refer to the FDA Bioanalytical Method Validation Guidance (2023).
  • Preclinical models : Use the ARRIVE 2.0 guidelines for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoevodiamine
Reactant of Route 2
Isoevodiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.